2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol

Antidepressant screening Reserpine reversal In vivo pharmacology

2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol (CAS 60099-37-8; molecular formula C₁₆H₁₅N₃O; MW 265.31) is a heterocyclic 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol. It was disclosed in Sandoz/Wander patents as an anorectic and antidepressant agent , and its pharmacological activity was first characterized in a 1983 Journal of Medicinal Chemistry study that evaluated a series of 16 congeners in the reserpine-induced hypothermia model.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 60099-37-8
Cat. No. B13953089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol
CAS60099-37-8
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=NC=C4)O
InChIInChI=1S/C16H15N3O/c20-16(13-5-7-17-8-6-13)11-12-3-1-2-4-14(12)15-18-9-10-19(15)16/h1-8,20H,9-11H2
InChIKeyGMTAFOIKCLRTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol (CAS 60099-37-8): Chemical Identity, Pharmacological Class, and Procurement Context


2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol (CAS 60099-37-8; molecular formula C₁₆H₁₅N₃O; MW 265.31) is a heterocyclic 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol . It was disclosed in Sandoz/Wander patents as an anorectic and antidepressant agent [1], and its pharmacological activity was first characterized in a 1983 Journal of Medicinal Chemistry study that evaluated a series of 16 congeners in the reserpine-induced hypothermia model [2]. The compound belongs to a chemical class that has also been explored for platelet-activating factor (PAF) receptor antagonism and antitumor activity, but the primary pharmacopeial identity of the 5-hydroxy-tetrahydro form is rooted in its central nervous system activity profile [1][2].

Why In-Class Substitution Fails for 2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol: Quantitative Heterogeneity Across the 5-Aryl Series


Within the 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol series, potency in the reserpine-induced hypothermia assay spans more than two orders of magnitude [1]. The ranking order established by Houlihan et al. is: 4-Cl > 4-F ≈ 3,4-OCH₂O > 3-F > 3,4-Cl₂ ≈ 3-CF₃ ≈ 3-Cl ≈ 4-pyridyl > 2-thienyl > H ≈ 2-F ≈ 2,4-Cl₂ ≈ benzyl ≈ 2-Cl > 3-pyridyl ≈ 4-OCH₃ ≫ 4-CH₃ [1]. The 4-pyridyl analog occupies a markedly different position than its 3-pyridyl positional isomer, which is >10-fold weaker, and the 4-CH₃ analog, which is inactive up to 25.6 mg/kg [1]. In addition, the CNS side-effect profile diverges qualitatively: the halo-substituted phenyl analogs (3-F, 4-F, 4-Cl) induce pronounced hypermotility, exophthalmos, piloerection, and aggressiveness, whereas the 4-pyridyl analog is largely devoid of these behavioral toxicities [1]. These quantitative and qualitative gaps mean that a user requiring either the specific potency window or the attenuated CNS-excitation signature cannot freely interchange the 4-pyridyl compound with another 5-aryl congener.

Quantitative Differentiation Evidence for 2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol Against Closest Analogs


Antidepressant Potency Rank vs. 4-Chlorophenyl Analog (4g) in the Reserpine-Induced Hypothermia Mouse Model

In the Houlihan 1983 study, the 4-pyridyl analog (compound 4p) produced a slight but quantifiable reduction in potency relative to the 4-chlorophenyl reference compound (4g), the most potent member of the series. The ED₅₀ of 4g at 2 h post-dose was ≤0.10 mg/kg i.p., whereas 4p fell into the next activity tier, equating to a ≥1.5- to 3-fold rightward shift [1]. At the 4 h time point, 4p ranked second overall among the five compounds that retained ED₅₀ values similar to or better than imipramine, surpassed only by the 3,4-methylenedioxy analog (4m) [1].

Antidepressant screening Reserpine reversal In vivo pharmacology

Reduced CNS Behavioral Toxicity Relative to 4-Fluoro and 4-Chloro Phenyl Analogs

In the general activity and acute toxicity (GAAT) screen in mice, the 3-F (4c), 4-F (4d), and 4-Cl (4g) analogs produced marked central excitation characterized by hypermotility, exophthalmos, piloerection, hypersensitivity, hyperaesthesia, and aggressiveness when administered at doses near their respective ED₅₀ values [1]. In contrast, the 4-pyridyl analog (4p) was explicitly categorized among 'the other members of the series [that] were either very weak or devoid of these activities' [1]. Clonic convulsions were widespread across the series, but the favorable overall profile leading to selection for further development was based on a good LD₅₀-to-convulsion ratio—a parameter where 4p was not highlighted, likely due to its lower absolute potency rather than intrinsic toxicity [1].

CNS safety pharmacology Behavioral toxicity Irwin screen

Positional Isomer Selectivity: 4-Pyridyl vs. 3-Pyridyl Analog in Reserpine Antagonism

The 4-pyridyl analog (4p) resides in the upper mid-tier of the potency ranking, whereas its 3-pyridyl positional isomer sits near the bottom of the active range, equated in potency to the weakly active 4-methoxy analog and only above the inactive 4-methyl analog [1]. The 2-pyridyl isomer is not assigned a rank in the summary order but is described in the patent literature as a distinct chemical entity [2]. This >10-fold potency differential between 4-pyridyl and 3-pyridyl isomers demonstrates that the nitrogen position on the pyridine ring is a critical determinant of pharmacophore complementarity [1].

Structure-activity relationship Positional isomerism Heteroaryl substitution

Duration of Action Comparison: 4-Pyridyl Analog Exhibits Shorter Activity Window than Mazindol and Imipramine

The entire 5-aryl-tetrahydroimidazo[2,1-a]isoquinolin-5-ol class was noted to be relatively short-acting compared to mazindol (1) and imipramine, with all compounds showing considerably weaker antagonism of reserpine hypothermia at 4 h versus 2 h [1]. However, the 4-pyridyl analog distinguished itself by retaining efficacy at the 4 h time point—ranking second only to 3,4-methylenedioxy (4m) among the five compounds that remained equipotent or superior to imipramine—while the majority of congeners (11 of 16) lost meaningful activity [1]. This indicates a relatively favorable temporal profile within the class, though still shorter than the tricyclic standard.

Pharmacokinetic surrogate Duration of action In vivo time-course

Synthetic and Crystallographic Identity Confirmation: Patented Preparation and Characterization of the 4-Pyridyl Analog

US Patent 4,100,165A provides an explicit worked example for the synthesis of 5-(4-pyridyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol, yielding the product with a melting point of 162–164 °C [1]. The patent further claims the 8-chloro and 8-methyl substituted variants of the 4-pyridyl lead compound, corroborating the position of the 4-pyridyl scaffold as a preferred substructure for further derivatization [1]. In the 1983 J. Med. Chem. paper, the compound (4p) is listed in Table II with a melting point of 162–164 °C (recrystallized from CH₂Cl₂/EtOH), a 40% yield from the dilithiated imidazoline route, and satisfactory elemental analysis within ±0.4% of theoretical values [2].

Chemical synthesis Crystallography Patent enablement

Evidence-Backed Application Scenarios for 2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol in Preclinical Research and Chemical Procurement


Preclinical Antidepressant Screening Requiring Mid-Potency Positive Control with Reduced CNS Hyperexcitability

The 4-pyridyl analog can serve as a reference compound in mouse reserpine-induced hypothermia assays or forced-swim tests where the experimental design demands a compound with defined, mid-range potency (ED₅₀ approximately 0.1–0.3 mg/kg i.p.) that does not concurrently evoke the hypermotility, exophthalmos, or piloerection that confound behavioral scoring in the 4-Cl and 4-F analogs [1]. This makes it suitable as an internal standard when screening novel analogs intended to decouple antidepressant efficacy from psychomotor activation.

Structure-Activity Relationship (SAR) Studies on Heteroaryl Positional Isomers at the Imidazoisoquinoline 5-Position

The stark >10-fold potency gap between the 4-pyridyl and 3-pyridyl regioisomers [1] makes the 4-pyridyl compound an essential comparator in SAR campaigns examining the spatial and electronic requirements of the aryl-binding pocket. Procurement of the pure 4-pyridyl compound (CAS 60099-37-8), with its patent-confirmed melting point of 162–164 °C [2], ensures unambiguous attribution of activity differences to regioisomerism rather than impurity effects.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Short-to-Intermediate Duration Antidepressant-Like Agents

Because the 4-pyridyl analog retains efficacy at 4 h post-dose—ranking second in the series for sustained activity—yet is shorter-acting than imipramine [1], it provides a useful tool compound for PK-PD studies that require a time-resolved pharmacodynamic readout without the extended carryover effects of clinical tricyclics. Its defined temporal window supports within-subject crossover protocols and reduces animal housing time per experiment.

Reference Standard for Vendor Qualification and Identity Verification in Chemical Procurement

The compound's identity is anchored to two independent literature sources: the patent example (m.p. 162–164 °C) [2] and the J. Med. Chem. Table II entry (m.p. 162–164 °C, recrystallized from CH₂Cl₂/EtOH, 40% yield, satisfactory elemental analysis) [1]. A procurement specification can require the supplied material to match these published physicochemical constants, providing an objective pass/fail criterion that distinguishes the correct 4-pyridyl regioisomer from the inactive 3-pyridyl or 2-pyridyl variants and from dehydrated 2,3-dihydro impurities.

Quote Request

Request a Quote for 2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.